molecular formula C8H8BrClO B14775236 2-Bromo-4-chloro-1-(methoxymethyl)benzene

2-Bromo-4-chloro-1-(methoxymethyl)benzene

Cat. No.: B14775236
M. Wt: 235.50 g/mol
InChI Key: HVYUTWZZFTVXJQ-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-1-(methoxymethyl)benzene is an organic compound with the molecular formula C8H8BrClO. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and a methoxymethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-1-(methoxymethyl)benzene can be achieved through several methods. One common approach involves the bromination and chlorination of a suitable benzene derivative, followed by the introduction of the methoxymethyl group. For instance, starting with 4-chloro-1-(methoxymethyl)benzene, bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically conducted under controlled temperature conditions to ensure selective substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-1-(methoxymethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2-methoxy-4-chloro-1-(methoxymethyl)benzene.

Scientific Research Applications

2-Bromo-4-chloro-1-(methoxymethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: It serves as a building block for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-1-(methoxymethyl)benzene involves its interaction with specific molecular targets. For instance, in nucleophilic substitution reactions, the bromine or chlorine atoms are displaced by nucleophiles, leading to the formation of new chemical bonds. The methoxymethyl group can also participate in various chemical transformations, influencing the overall reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-chloro-4-methoxybenzene: Similar in structure but with a methoxy group instead of a methoxymethyl group.

    4-Bromo-2-chloro-1-(methoxymethyl)benzene: Positional isomer with different substitution pattern on the benzene ring.

    2-Bromo-4-chloro-1-(chloromethyl)benzene: Similar structure but with a chloromethyl group instead of a methoxymethyl group.

Uniqueness

2-Bromo-4-chloro-1-(methoxymethyl)benzene is unique due to the presence of both bromine and chlorine atoms along with a methoxymethyl group. This combination of substituents imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C8H8BrClO

Molecular Weight

235.50 g/mol

IUPAC Name

2-bromo-4-chloro-1-(methoxymethyl)benzene

InChI

InChI=1S/C8H8BrClO/c1-11-5-6-2-3-7(10)4-8(6)9/h2-4H,5H2,1H3

InChI Key

HVYUTWZZFTVXJQ-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=C(C=C1)Cl)Br

Origin of Product

United States

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